molecular formula C11H17N3O2 B13637341 Methyl 2-cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoate

Methyl 2-cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13637341
M. Wt: 223.27 g/mol
InChI Key: PETHXTRCHUXHBN-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoate is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and an imidazole ring, suggest various biological activities that merit detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol

The compound's structure is characterized by:

  • A cyclopropyl group , which may enhance binding affinity to biological targets.
  • An imidazole ring , known for its interactions with enzymes and receptors, potentially leading to enzyme inhibition or receptor modulation.

The biological activity of this compound is primarily attributed to its structural components. The imidazole moiety can participate in hydrogen bonding and π-stacking interactions with various biological targets, which may include:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could modulate the activity of receptors, impacting signal transduction pathways.

In Vitro Studies

Various studies have assessed the biological activity of this compound through in vitro assays:

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. For example, it has shown potential as a broad-spectrum inhibitor against various proteases.
  • Cell Line Testing : The compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. The IC₅₀ values indicated significant antiproliferative activity, suggesting its potential as an anticancer agent.

Case Studies

A notable case study involved the evaluation of this compound's effects on human glioblastoma cells. The results revealed:

  • Cytotoxicity : The compound displayed a concentration-dependent cytotoxic effect on glioblastoma U251 cells.
  • Mechanism Insights : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, reinforcing its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
2-Cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamideCyclopropyl and imidazole groupsVarying enzyme inhibition
1-(3-Aminopropyl)-2-methyl-1H-imidazoleAminopropyl instead of cyclopropylDifferent binding properties
((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amineCyclopropyl and imidazole groups with different amine substitutionsUnique binding characteristics

The differences in biological activity among these compounds highlight the significance of functional group arrangements and their influence on pharmacological properties.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanoate

InChI

InChI=1S/C11H17N3O2/c1-12-11(9-3-4-9,10(15)16-2)7-14-6-5-13-8-14/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI Key

PETHXTRCHUXHBN-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=CN=C1)(C2CC2)C(=O)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.